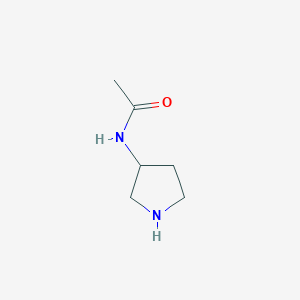

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Overview

Description

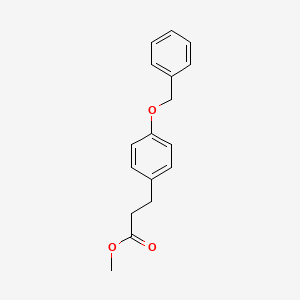

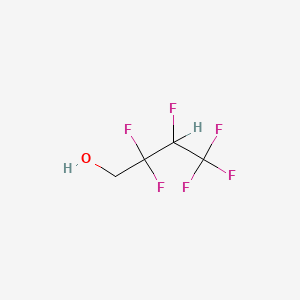

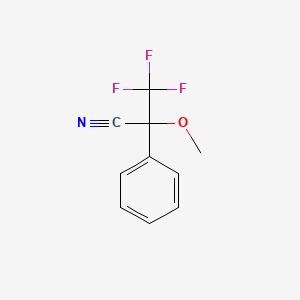

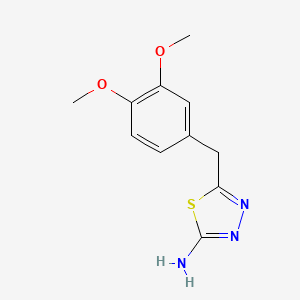

The compound 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, which is a class of compounds known for their diverse biological activities. The 3,4-dimethoxybenzyl moiety has been utilized as an N-protecting group in thiadiazole derivatives, indicating its potential utility in synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions. For example, the ibuprofen derivative of thiadiazole was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties was achieved using click chemistry . Although the specific synthesis of this compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined by X-ray diffraction, as demonstrated by the crystal structure analysis of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole . The crystal structure of this compound revealed a planar molecule with a dihedral angle between the thiadiazole and phenyl rings. Such structural analyses are crucial for understanding the conformation and potential interactions of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. The 3,4-dimethoxybenzyl group, for instance, can be smoothly eliminated by 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield depending on the substituents of the phenyl ring . This indicates that the 3,4-dimethoxybenzyl group could be a removable protecting group in the synthesis of thiadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be characterized using techniques such as FT-IR, multinuclear NMR spectroscopies, and elemental analysis . Vibrational analysis can provide insights into the bonding characteristics within the thiadiazole ring, as seen in the ibuprofen-thiadiazole hybrid compound . X-ray photoelectron spectroscopy (XPS) and molecular docking studies can also be used to explore the electronic properties and potential biological interactions of these compounds .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole compounds, including those derived from 5-substituted-1,3,4-thiadiazol-2-amine, have been investigated for their biological activities, including antiproliferative and antimicrobial properties. For instance, Schiff bases derived from these compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. They also exhibited cytotoxicity on cancer cell lines, with potential for use alongside chemotherapy drugs for more effective cancer therapy (Gür et al., 2020).

Acetylcholinesterase-Inhibition Activities

Derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine, including those with structural similarities to 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, have been synthesized and tested for their acetylcholinesterase-inhibition activities. This is significant in the context of treating diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (Zhu et al., 2016).

Mechanism of Action

Pharmacokinetics

. This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This suggests that temperature and pH could influence the compound’s action.

Safety and Hazards

properties

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKKEBSOCPEXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353419 | |

| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313957-85-6 | |

| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)